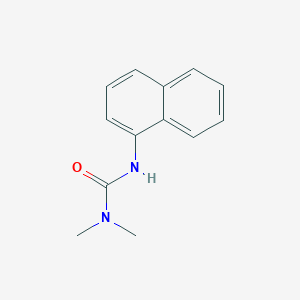

1,1-Dimethyl-3-naphthalen-1-ylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-15(2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFIYSOVKBPIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307344 | |

| Record name | 1,1-dimethyl-3-naphthalen-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51062-10-3 | |

| Record name | NSC190774 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-dimethyl-3-naphthalen-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-3-(1-NAPHTHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 1,1-Dimethyl-3-naphthalen-1-ylurea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dimethyl-3-naphthalen-1-ylurea, a synthetic compound with potential applications in various research fields. This document summarizes its chemical identity, and while specific experimental data for this exact molecule is limited in publicly available literature, we will draw upon information from closely related urea derivatives to provide context for its potential properties and areas of investigation.

Core Identifiers and Physicochemical Properties

This compound is a urea derivative characterized by the presence of a dimethylamino group and a naphthalen-1-yl substituent. Its fundamental identifiers and properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 51062-10-3 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Melting Point | 164-166 °C | [1] |

| Boiling Point (Predicted) | 432.2 ± 18.0 °C | [1] |

Synthesis and Methodologies

Conceptual Synthesis Workflow:

The synthesis of this compound would likely proceed through the reaction of 1-naphthyl isocyanate with dimethylamine.

Figure 1. Conceptual synthesis of this compound.

General Experimental Protocol for Unsymmetrical Urea Synthesis:

A general protocol for the synthesis of similar urea compounds involves dissolving the amine in a suitable solvent and then adding the isocyanate, often at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified, for example, by recrystallization.

Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound is not documented in the available scientific literature. However, the broader class of urea derivatives has been extensively studied and is known to exhibit a wide range of biological activities. Many urea-containing compounds are investigated as potential therapeutic agents, often targeting enzymes or receptors.

Hypothetical Signaling Pathway Involvement:

Based on the activities of other naphthalen-ylurea analogs, one could hypothesize its potential interaction with signaling pathways involved in cell proliferation or inflammation. For instance, some urea derivatives have been shown to act as kinase inhibitors. A hypothetical workflow for investigating such an activity is presented below.

Figure 2. A logical workflow for investigating the biological activity of a novel compound.

Quantitative Data and Experimental Protocols

A critical aspect of drug development and scientific research is the availability of robust quantitative data and detailed experimental protocols. Unfortunately, for this compound, specific quantitative data such as IC₅₀ values, binding affinities, or detailed protocols for its use in biological assays are not present in the currently accessible scientific databases.

Researchers interested in this compound would need to perform initial screening assays to determine its biological effects. A general workflow for such an investigation is outlined below.

Experimental Workflow for Biological Screening:

Figure 3. A generalized experimental workflow for screening a novel chemical entity.

Conclusion

This compound is a defined chemical entity with a known structure and basic physical properties. However, a deep dive into its biological activities, mechanisms of action, and specific applications is hampered by the lack of dedicated research in the public domain. The information provided herein, based on the broader class of urea derivatives, is intended to offer a foundational understanding and a potential roadmap for future investigation. Further experimental work is necessary to elucidate the specific properties and potential applications of this compound.

References

Elucidating the Biological Landscape of Naphthalene and Aryl Urea Derivatives: A Technical Overview for Drug Discovery Professionals

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the biological activity of 1,1-Dimethyl-3-naphthalen-1-ylurea . This guide, therefore, provides an in-depth overview of the broader classes of naphthalene and aryl urea derivatives, for which substantial research exists. The findings presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these chemical scaffolds.

The intersection of the naphthalene core and the urea functional group has given rise to a diverse range of synthetic molecules with significant biological activities. These derivatives have been extensively explored in medicinal chemistry, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents, primarily through their action as enzyme inhibitors. This technical guide synthesizes the available data on the biological activities, mechanisms of action, and experimental evaluation of naphthalene and aryl urea derivatives.

Quantitative Biological Activity Data

The biological efficacy of various naphthalene and aryl urea derivatives has been quantified across numerous studies. The following table summarizes key inhibitory concentrations (IC₅₀) and other relevant metrics for representative compounds from these classes, showcasing their potency against different biological targets.

| Compound Class | Specific Derivative Example | Target | Assay Type | IC₅₀ Value | Reference |

| Aryl Urea | (Z)-styryl p-bromophenyl urea | VEGFR-2 | In-cell Western | >50% inhibition of total VEGFR-2 | [1] |

| Aryl Urea | (E)-styryl p-bromophenyl urea | VEGFR-2 | In-cell Western | >50% inhibition of total VEGFR-2 | [1] |

| Aryl Urea | Sorafenib (diaryl urea) | VEGFR-2 | Kinase Assay | 90 nM | [2] |

| Aryl Urea | Sorafenib (diaryl urea) | FGFR-1 | Kinase Assay | 580 nM | [2] |

| Aryl Urea | Sorafenib (diaryl urea) | BRAF | Kinase Assay | 22 nM | [2] |

| Nitroaryl Urea | Unspecified derivative | CDK2 | Kinase Assay | 14.3 µM | [3] |

| Phenyl Urea | Derivative i12 | IDO1 | Enzymatic Assay | 0.1-0.6 µM | [4] |

| Phenyl Urea | Derivative i23 | IDO1 | Enzymatic Assay | 0.1-0.6 µM | [4] |

| Phenyl Urea | Derivative i24 | IDO1 | Enzymatic Assay | 0.1-0.6 µM | [4] |

| 4-anilino(urea)thienopyrimidine | Unspecified analog | c-Kit | Kinase Assay | < 6 nM | [5] |

| Naphthalene-substituted triazole spirodienone | Compound 6a | MDA-MB-231 cells | Cytotoxicity Assay | 0.03 µM | [6] |

| Naphthalene-substituted triazole spirodienone | Compound 6a | Hela cells | Cytotoxicity Assay | 0.07 µM | [6] |

| Naphthalene-substituted triazole spirodienone | Compound 6a | A549 cells | Cytotoxicity Assay | 0.08 µM | [6] |

Key Biological Activities and Mechanisms of Action

Naphthalene and aryl urea derivatives exhibit a wide spectrum of biological effects, with the urea moiety often playing a crucial role in forming hydrogen bonds with target proteins.[2][7]

Anticancer Activity: This is the most extensively studied activity for this class of compounds. Many aryl urea derivatives function as inhibitors of protein kinases that are critical for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Kit, and Raf kinases.[1][2][5][8] For instance, diaryl ureas like sorafenib are multi-kinase inhibitors used in cancer therapy.[2] Some derivatives have also been shown to inhibit tubulin polymerization, cell cycle-dependent kinases (CDKs), and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[3][4][8]

Antimicrobial and Antifungal Activity: Certain naphthalene-containing urea and thiourea derivatives have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties.[9][10][11] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme.[9]

Anti-inflammatory and Analgesic Effects: A number of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and analgesic epoxy-fatty acids.[12] Inhibition of sEH by these urea derivatives has been shown to reduce inflammatory pain in preclinical models.[12]

Experimental Protocols

The evaluation of the biological activity of naphthalene and aryl urea derivatives involves a range of standard and specialized assays. Below are generalized methodologies for key experiments cited in the literature.

1. In Vitro Antiproliferative Activity (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, PC-3) and a normal human cell line (e.g., HL7702) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7][13]

2. Kinase Inhibition Assay:

-

Enzyme and Substrate Preparation: A purified recombinant kinase (e.g., VEGFR-2, c-Kit) and its specific substrate are prepared in a reaction buffer.

-

Compound Incubation: The kinase is pre-incubated with various concentrations of the inhibitor (test compound) in the presence of ATP.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a set time at a controlled temperature. The reaction is then stopped by the addition of a stop solution.

-

Detection: The level of substrate phosphorylation is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[5]

3. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

-

Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread on the surface of an agar plate.

-

Well Preparation and Compound Addition: Wells are created in the agar, and a specific concentration of the test compound (dissolved in a suitable solvent) is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.

-

Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured. A larger diameter indicates greater antimicrobial activity.[10]

Visualizing Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized signaling pathway and a typical experimental workflow.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by an Aryl Urea Derivative.

References

- 1. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity [mdpi.com]

- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Naphthalenylureas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of naphthalenylureas, a class of compounds with significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This document details experimental methodologies for determining these properties, presents quantitative data for representative compounds, and visualizes relevant biological signaling pathways.

Physicochemical Properties of Naphthalenylureas

The physicochemical properties of naphthalenylureas are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity, and ionization state influence a compound's absorption, distribution, metabolism, and excretion (ADME).

Data Summary

The following table summarizes key physical and chemical properties for a selection of representative naphthalenylureas. These compounds include the parent structures, 1-(naphthalen-1-yl)urea and 1-(naphthalen-2-yl)urea, and Sorafenib, a clinically approved multi-kinase inhibitor featuring a naphthalenylurea moiety.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP | pKa |

| 1-(Naphthalen-1-yl)urea | C₁₁H₁₀N₂O | 186.21 | Not Reported | Insoluble in water[1] | Not Reported | Not Reported |

| 1-(Naphthalen-2-yl)urea | C₁₃H₁₃ClN₂O | 248.71 | 182[2] | Not Reported | Not Reported | Not Reported |

| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 202-204[3] | 1.71e-03 g/L[4] | 3.8[4][5] | 11.55 (strongest acidic), 3.03 (strongest basic)[6] |

Note: "Not Reported" indicates that reliable experimental data was not found in the public domain during the literature search. The insolubility of 1-(Naphthalen-1-yl)urea is a qualitative description.[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery and development. The following sections detail standard experimental protocols for measuring the key parameters presented in the data summary.

Melting Point Determination

The melting point of a compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method [7][8]

-

Sample Preparation: A small amount of the dry, finely powdered naphthalenylurea derivative is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/minute for a preliminary measurement, then 1-2 °C/minute for an accurate determination).

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point of the substance.

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Solubility Determination

Aqueous solubility is a critical factor influencing the absorption and bioavailability of a drug candidate.

Methodology: Shake-Flask Method [6]

-

Equilibrium Saturation: An excess amount of the naphthalenylurea compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a physiological pH of 7.4) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After agitation, the suspension is allowed to stand to allow the undissolved solid to sediment. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved naphthalenylurea in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Lipophilicity Determination (LogP)

The partition coefficient (P) or its logarithmic form (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method [5][9][10]

-

Phase Preparation: Two immiscible liquid phases, typically n-octanol (representing a lipid environment) and water (or a buffer of a specific pH, for LogD determination), are mutually saturated by shaking them together and allowing them to separate.

-

Partitioning: A known amount of the naphthalenylurea derivative is dissolved in one of the phases (usually n-octanol). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Measurement: The concentration of the naphthalenylurea in each phase is determined using an appropriate analytical method, such as HPLC-UV.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acidic or basic functional group and determines the extent of ionization of a compound at a given pH.

Methodology: Potentiometric Titration [4][11]

-

Solution Preparation: A solution of the naphthalenylurea derivative of known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) for compounds with low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted.

Signaling Pathways and Naphthalenylureas

Naphthalenylureas, most notably Sorafenib, are known to exert their therapeutic effects by inhibiting various protein kinases involved in cancer cell proliferation and angiogenesis. The following diagrams illustrate two key signaling pathways targeted by such compounds.

B-Raf/MEK/ERK Signaling Pathway in Melanoma

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the BRAF gene are common in melanoma, leading to constitutive activation of this pathway. Naphthalenylureas like Sorafenib can inhibit Raf kinases, thereby blocking downstream signaling.

Caption: B-Raf/MEK/ERK signaling pathway and the inhibitory action of naphthalenylureas.

VEGF/VEGFR Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Naphthalenylurea-based inhibitors can target VEGFR, thereby disrupting the downstream signaling cascade.

Caption: VEGF/VEGFR signaling pathway in angiogenesis and its inhibition by naphthalenylureas.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Urea, 1-(2-chloroethyl)-3-(2-naphthyl)- [webbook.nist.gov]

- 3. 284461-73-0 CAS MSDS (Sorafenib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Sorafenib CAS#: 284461-73-0 [m.chemicalbook.com]

- 11. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Urea Derivatives

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, this technical guide unveils the core principles and methodologies behind the discovery and synthesis of novel urea derivatives. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this critical class of compounds.

The urea scaffold has long been recognized as a "privileged structure" in drug design. Its unique ability to form stable hydrogen bonds with biological targets has made it a cornerstone in the development of a wide array of therapeutics.[1][2] From the pioneering anti-trypanosomal agent Suramin to modern multi-kinase inhibitors like Sorafenib and Lenvatinib, urea derivatives have demonstrated remarkable efficacy against a spectrum of diseases, including cancer, viral infections, and diabetes.[1][3][4] This guide delves into the chemical intricacies and biological significance of these compounds, offering a roadmap for the innovation of next-generation therapeutics.

The Architectural Elegance of Urea Derivatives in Medicinal Chemistry

The urea moiety (R¹R²N-C(=O)-NR³R⁴) is a versatile building block in drug design. Its carbonyl group acts as a hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors. This dual functionality allows urea derivatives to establish strong and specific interactions with the active sites of enzymes and receptors, thereby modulating their biological activity.[1] This has been a key factor in the successful design of potent and selective inhibitors for various drug targets.

A notable class of urea derivatives that has garnered significant attention is the diaryl ureas. These compounds, exemplified by the anticancer drug Sorafenib, have proven to be potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[4][5] By targeting kinases involved in tumor growth and angiogenesis, such as Raf and Vascular Endothelial Growth Factor Receptor (VEGFR), these drugs effectively impede cancer progression.[4]

Charting the Synthetic Landscape: From Traditional to Modern Methodologies

The synthesis of urea derivatives has evolved significantly, moving from classical methods to more sophisticated and safer approaches.

Traditional Synthetic Routes

Historically, the synthesis of ureas often involved the use of hazardous reagents like phosgene and isocyanates.[1] The reaction of an amine with phosgene or an isocyanate provides a straightforward route to both symmetrical and unsymmetrical ureas.[1] While effective, the high toxicity of these reagents has prompted the development of safer alternatives.[1]

Modern and Greener Synthetic Strategies

Contemporary synthetic chemistry has embraced the principles of green chemistry, leading to the development of safer and more environmentally friendly methods for urea synthesis. One of the most widely adopted phosgene substitutes is N,N'-Carbonyldiimidazole (CDI).[1] CDI, a stable and crystalline solid, reacts with amines to form an activated intermediate that readily couples with a second amine to yield the desired urea, avoiding the formation of toxic byproducts.[1][6]

Other innovative approaches include the use of carbon dioxide as a C1 building block, catalytic carbonylation of azides, and microwave-assisted synthesis, which often lead to higher yields and shorter reaction times.[3][6]

Biological Activities and Therapeutic Frontiers

The structural versatility of urea derivatives has translated into a broad spectrum of biological activities, making them valuable candidates for treating a multitude of diseases.

Anticancer Agents

Urea-based compounds have made a significant impact in oncology.[4] As multi-kinase inhibitors, drugs like Sorafenib and Lenvatinib have been approved for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[4][5] Their mechanism of action involves the inhibition of key signaling pathways that drive tumor growth, proliferation, and angiogenesis.[4]

Antimicrobial and Antiviral Properties

Beyond cancer, urea derivatives have shown promise as antimicrobial and antiviral agents.[3][7] For instance, some thiourea derivatives have been investigated for their activity against Mycobacterium tuberculosis, and certain urea-containing compounds have demonstrated inhibitory effects on HIV-1 protease.[3][7]

The following table summarizes the in vitro anticancer activity of a selection of novel diaryl urea derivatives against various human cancer cell lines, providing a comparative look at their potency.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 1f | A549 (Lung) | 0.41 | [1] |

| MDA-MB-231 (Breast) | 0.24 | [1] | |

| HL-60 (Leukemia) | 0.23 | [1] | |

| 8c | A549 (Lung) | < 5 | [2] |

| 9b | A549 (Lung) | < 5 | [2] |

| HCT116 (Colon) | < 3 | [2] | |

| 9d | A549 (Lung) | < 5 | [2] |

| HCT116 (Colon) | < 3 | [2] | |

| 9g | HCT116 (Colon) | < 3 | [2] |

| 2p | MDA-MB-231 (Breast) | 0.016 (mmol/L) | [3] |

| HT-29 (Colon) | 0.63 (mmol/L) | [3] | |

| MCF-7 (Breast) | 0.001 (mmol/L) | [3] | |

| 23 | MX-1, A375, HepG2, Ketr3, HT-29 | 5.17 - 6.46 | [8] |

| Sorafenib | MX-1, A375, HepG2, Ketr3, HT-29 | 8.27 - 15.2 | [8] |

| Derivative 14 | HCT116 (Colon), SW480 (Colon), SW620 (Colon), Caco-2 (Colon), A375 (Melanoma), MiaPaca-2 (Pancreatic) | Consistently high activity | [9] |

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and development in this promising area, this section provides detailed methodologies for the synthesis of a novel unsymmetrical diaryl urea and a standard biological evaluation assay.

Synthesis of an Unsymmetrical Diaryl Urea via CDI

This protocol describes a general and safe method for the synthesis of unsymmetrical diaryl ureas using N,N'-Carbonyldiimidazole (CDI).

Materials:

-

Substituted Aniline 1

-

Substituted Aniline 2

-

N,N'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for Column Chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Activation of Aniline 1: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Substituted Aniline 1 (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Urea Formation: To the reaction mixture containing the activated aniline intermediate, add a solution of Substituted Aniline 2 (1.0 eq) in anhydrous THF. If the reaction is slow, a catalytic amount of a non-nucleophilic base such as pyridine can be added. Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure unsymmetrical diaryl urea.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Kinase Inhibition Assay (e.g., Raf-1 Kinase Assay)

This protocol outlines a general procedure for evaluating the inhibitory activity of a novel urea derivative against a specific kinase, such as Raf-1.

Materials:

-

Recombinant active Raf-1 kinase

-

MEK1 (kinase-dead substrate)

-

ATP (Adenosine triphosphate), including [γ-³³P]ATP for radiometric assay

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test urea derivative (dissolved in DMSO)

-

Staurosporine or a known Raf-1 inhibitor (positive control)

-

DMSO (vehicle control)

-

96-well plates

-

Phosphocellulose paper and stop buffer (e.g., 0.75% phosphoric acid) for radiometric assay, or specific antibodies for non-radiometric assays.

-

Scintillation counter or plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the kinase reaction buffer.

-

Compound Addition: Add serial dilutions of the test urea derivative (typically in DMSO) to the wells. Include wells for a positive control inhibitor and a vehicle control (DMSO only).

-

Enzyme and Substrate Addition: Add the substrate (MEK1) to all wells, followed by the recombinant Raf-1 kinase. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (including a tracer amount of [γ-³³P]ATP). Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop buffer.

-

Washing: Wash the phosphocellulose paper multiple times with the stop buffer to remove unincorporated [γ-³³P]ATP.

-

Detection: Quantify the amount of ³³P incorporated into the MEK1 substrate by scintillation counting. For non-radiometric assays, detection may involve specific antibodies that recognize the phosphorylated substrate, followed by a colorimetric or fluorescent readout.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of these novel urea derivatives, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their activity.

Many potent urea-based anticancer agents function by inhibiting the Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.

The Path Forward: Future Perspectives in Urea Derivative Research

The field of urea derivative research continues to be a vibrant and rapidly evolving area of drug discovery. Future efforts will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel therapeutic applications beyond oncology, such as in the treatment of neurodegenerative and inflammatory diseases, also holds significant promise. Furthermore, the integration of computational drug design and artificial intelligence will undoubtedly accelerate the discovery and optimization of the next generation of urea-based therapeutics, heralding a new era of precision medicine.

References

- 1. Design, synthesis and anticancer activities of diaryl urea derivatives bearing N-acylhydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. qingmupharm.com [qingmupharm.com]

- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Process For The Preparation Of Lenvatinib [quickcompany.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1,1-Dimethyl-3-naphthalen-1-ylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological targets of the synthetic compound 1,1-Dimethyl-3-naphthalen-1-ylurea. Based on extensive structural analogy and a comprehensive review of existing literature, this document posits that the primary biological target of this compound is soluble epoxide hydrolase (sEH) . The inhibition of sEH has significant therapeutic implications, particularly in the modulation of inflammatory pathways. This guide summarizes the key signaling pathways, provides detailed experimental protocols for target validation, and presents quantitative data from structurally related compounds to support this hypothesis.

Introduction

This compound is a small molecule featuring a urea linker connecting a dimethylated amine and a naphthalene moiety. While direct experimental evidence for the biological activity of this specific compound is not extensively documented in publicly available literature, its structural motifs are characteristic of a well-established class of enzyme inhibitors. The urea functional group, combined with a bulky, hydrophobic naphthalene ring system, strongly suggests its potential as an inhibitor of soluble epoxide hydrolase (sEH).

sEH is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] By inhibiting sEH, the bioavailability of EETs is increased, leading to a reduction in inflammation, pain, and hypertension.[1][4] This makes sEH a compelling target for the development of new therapeutics for a range of inflammatory diseases.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The sEH pathway is a key regulator of inflammation and vascular tone. Polyunsaturated fatty acids, such as arachidonic acid, are metabolized by cytochrome P450 (CYP) enzymes to form epoxides, including EETs.[2][5] These EETs exert various beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[3][4] However, sEH rapidly converts these active epoxides into their corresponding diols, diminishing their biological activity.[1] Inhibition of sEH therefore represents a promising strategy to enhance the endogenous anti-inflammatory response.

Quantitative Data for Structurally Related sEH Inhibitors

While specific inhibitory constants for this compound are not available, the following table summarizes the IC50 values for structurally related urea-based inhibitors of soluble epoxide hydrolase. This data provides a strong indication of the potential potency of the compound . The presence of a urea core and hydrophobic moieties are common features among these potent inhibitors.

| Compound Name | Structure | Target | IC50 (nM) | Reference |

| N,N'-Dicyclohexylurea (DCU) | Cyclohexyl-NH-CO-NH-Cyclohexyl | Murine sEH | 40 | [Morisseau et al., 1999] |

| 1-Adamantanyl-3-cyclohexylurea | Adamantyl-NH-CO-NH-Cyclohexyl | Human sEH | 3.5 | [Jones et al., 2005] |

| 1-(1-Adamantyl)-3-(4-morpholinophenyl)urea | Adamantyl-NH-CO-NH-Ph-Morpholine | Human sEH | 1.1 | [Tsai et al., 2010] |

| 1-Aryl-3-substituted ureas | Aryl-NH-CO-NH-R | Human sEH | 1 - 100 | [Kim et al., 2004] |

Table 1: Inhibitory activity of representative urea-based soluble epoxide hydrolase inhibitors.

Experimental Protocols

To validate the hypothesis that this compound targets sEH, a series of biochemical and cell-based assays can be employed. Below is a detailed protocol for a representative in vitro sEH inhibition assay.

Soluble Epoxide Hydrolase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits and published literature.[6][7]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human soluble epoxide hydrolase.

Materials:

-

Recombinant human sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., N,N'-dicyclohexylurea)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in sEH assay buffer to achieve a range of desired final concentrations for the IC50 curve (e.g., 0.1 nM to 100 µM).

-

Prepare a similar dilution series for the positive control inhibitor.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: 20 µL of diluted this compound.

-

Positive control wells: 20 µL of diluted positive control inhibitor.

-

Vehicle control wells: 20 µL of sEH assay buffer containing the same final concentration of DMSO as the test wells.

-

Blank wells (no enzyme): 20 µL of sEH assay buffer.

-

-

Add 130 µL of sEH assay buffer containing the appropriate concentration of recombinant human sEH to all wells except the blank wells. Add 130 µL of sEH assay buffer without enzyme to the blank wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the sEH substrate (PHOME) solution to all wells.[8]

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.[9] The excitation wavelength should be set to 330 nm and the emission wavelength to 465 nm.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of vehicle control well))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

While direct experimental data on the biological targets of this compound are limited, a strong scientific rationale based on structure-activity relationships of known inhibitors points towards soluble epoxide hydrolase as a primary and potent target. The structural features of this compound, namely the urea linker and the hydrophobic naphthalene moiety, are well-established pharmacophores for sEH inhibition. The information and protocols provided in this technical guide offer a robust framework for researchers to experimentally validate this hypothesis and to further explore the therapeutic potential of this and related compounds in the context of inflammatory diseases. Further investigation through the outlined experimental procedures is highly recommended to definitively characterize the biological activity of this compound.

References

- 1. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 4.5. sEH Kinetic Assay [bio-protocol.org]

- 9. 2.2. sEH Enzymatic Assay [bio-protocol.org]

Retrosynthesis and Synthesis of 1,1-Dimethyl-3-naphthalen-1-ylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis and proposed synthetic methodologies for the preparation of 1,1-Dimethyl-3-naphthalen-1-ylurea, a substituted urea derivative of interest in medicinal chemistry and materials science. This document outlines the logical bond disconnections to identify key starting materials and presents detailed experimental protocols for its synthesis, supported by quantitative data and visualizations.

Retrosynthetic Analysis

The retrosynthesis of this compound begins with the disconnection of the urea functional group, a common and reliable strategy. The C-N bond of the urea is disconnected to yield two primary synthons: a 1-naphthyl isocyanate electrophile and a dimethylamine nucleophile. The 1-naphthyl isocyanate can be further simplified through the disconnection of the isocyanate group to its corresponding amine precursor, 1-naphthylamine. This analysis reveals a straightforward synthetic route from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways

Based on the retrosynthetic analysis, a two-step synthetic pathway is proposed. The first step involves the conversion of 1-naphthylamine to 1-naphthyl isocyanate. The second step is the reaction of the isocyanate with dimethylamine to form the target urea derivative.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the data for the final product is based on predictions and may vary from experimental results.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 49-51 | 301 |

| 1-Naphthyl isocyanate | C₁₁H₇NO | 169.18 | 4-6 | 269-270 |

| Dimethylamine | C₂H₇N | 45.08 | -93 | 7 |

| This compound | C₁₃H₁₄N₂O | 214.26 | Predicted: 150-160 | Not Available |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 1-Naphthyl isocyanate from 1-Naphthylamine

Warning: This reaction involves the use of phosgene or a phosgene equivalent, which are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Naphthylamine

-

Triphosgene (as a safer substitute for phosgene gas)

-

Toluene (anhydrous)

-

Triethylamine (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-naphthylamine (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield crude 1-naphthyl isocyanate, which can be purified by vacuum distillation.

Synthesis of this compound

This protocol is adapted from a general, environmentally friendly procedure for the synthesis of unsymmetrical ureas.[1]

Materials:

-

1-Naphthyl isocyanate

-

Aqueous solution of dimethylamine (e.g., 40%)

-

Water

Procedure:

-

In a round-bottom flask, dissolve the aqueous solution of dimethylamine (1.0 eq) in water and cool the mixture to 5 °C in an ice bath.

-

After 5 minutes, slowly add 1-naphthyl isocyanate (1.0 eq) to the cooled amine solution. The addition should be done in such a way that the temperature of the reaction mixture does not exceed 10 °C.

-

As the reaction proceeds, a solid precipitate of this compound will form.

-

Stir the reaction mixture for an additional 30 minutes at 5 °C. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Filter the solid product and wash the residue with cold water.

-

The obtained solid can be dried in a vacuum oven. This method often yields a product of high purity without the need for further purification.

Characterization of this compound

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determination of the melting point and comparison with literature values (if available).

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

¹H NMR: Expected signals would include those for the dimethyl protons, the aromatic protons of the naphthalene ring, and the N-H proton.

-

¹³C NMR: Expected signals would include those for the methyl carbons, the aromatic carbons, and the urea carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. A strong absorption band around 1640-1660 cm⁻¹ is expected for the urea carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The retrosynthetic analysis of this compound reveals a practical and efficient synthetic route starting from 1-naphthylamine and dimethylamine. The provided experimental protocols, particularly the environmentally benign urea formation step, offer a clear pathway for the synthesis of this target molecule. Proper characterization of the final product is crucial to ensure its identity and purity for further applications in research and development.

References

Methodological & Application

Synthesis Protocol for 1,1-Dimethyl-3-naphthalen-1-ylurea: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,1-Dimethyl-3-naphthalen-1-ylurea, a substituted N-aryl urea. N-aryl ureas are a class of compounds with diverse biological activities, including potential applications in oncology and agriculture. This protocol outlines the straightforward synthesis via the reaction of 1-naphthyl isocyanate with dimethylamine. Included are detailed experimental procedures, a summary of physical and chemical data, and a proposed experimental workflow. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for N-aryl ureas in a biological context, given their known anti-proliferative effects.

Introduction

Substituted ureas, particularly N-aryl ureas, are a significant class of organic compounds in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, herbicides, and anti-proliferative agents. The structural motif of an aryl group attached to a urea functionality allows for diverse interactions with biological targets. The synthesis of this compound serves as a representative example of the preparation of this class of compounds. The protocol described herein is based on the well-established reaction between an isocyanate and a secondary amine, which is a robust and high-yielding method for the formation of N,N,N'-trisubstituted ureas.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Naphthyl Isocyanate | C₁₁H₇NO | 169.18 | 14-16 | 269-270 |

| Dimethylamine (40% in H₂O) | C₂H₇N | 45.08 | -92.2 | 7 |

| This compound | C₁₃H₁₄N₂O | 214.26 | 164-166[1] | 432.2 (Predicted)[1] |

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (N-CH₃) | ~3.0 | Singlet |

| ¹H NMR (Aromatic-H) | 7.2 - 8.2 | Multiplet |

| ¹H NMR (N-H) | ~8.5 | Singlet (broad) |

| ¹³C NMR (N-CH₃) | ~36 | Quartet |

| ¹³C NMR (Aromatic-C) | 110 - 140 | Multiple signals |

| ¹³C NMR (C=O) | ~155 | Singlet |

Experimental Protocol

This protocol details the synthesis of this compound from 1-naphthyl isocyanate and dimethylamine.

Materials:

-

1-Naphthyl isocyanate

-

Dimethylamine (40% aqueous solution)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Buchner funnel and flask)

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: While stirring, add a 40% aqueous solution of dimethylamine (1.1 eq) dropwise to the cooled solution of 1-naphthyl isocyanate via a dropping funnel over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.

-

Characterization: Characterize the purified product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

Given that many N-aryl ureas exhibit anti-proliferative activity through kinase inhibition, a hypothetical signaling pathway involving the inhibition of a Receptor Tyrosine Kinase (RTK) is depicted below.

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

References

Applications of 1,1-Dimethyl-3-naphthalen-1-ylurea in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-3-naphthalen-1-ylurea is a urea derivative incorporating a bulky, aromatic naphthalene ring. While specific, documented applications of this compound in organic synthesis are not extensively reported in publicly available literature, its structural motifs—an N-aryl-N',N'-dimethylurea—suggest potential utility in several areas of synthetic and medicinal chemistry. This document outlines the probable synthetic routes to this compound and explores its inferred applications based on the known reactivity of structurally related compounds.

Synthesis of this compound

The synthesis of N,N-disubstituted N'-aryl ureas can be accomplished through several established methods. The following protocols describe two primary, high-yielding routes to the target compound.

Protocol 1: From 1-Naphthyl Isocyanate and Dimethylamine

This is a direct and generally high-yielding method for the formation of the urea linkage. The highly reactive isocyanate group readily undergoes nucleophilic attack by the amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-naphthyl isocyanate (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile) under an inert atmosphere (nitrogen or argon), add a solution of dimethylamine (1.1 eq, typically as a solution in THF or as a gas bubbled through the solvent) dropwise at 0 °C.

-

Reaction Monitoring: The reaction is typically rapid and exothermic. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Diagram of Synthetic Pathway 1:

Caption: Synthesis via 1-Naphthyl Isocyanate.

Protocol 2: From 1-Naphthylamine and a Dimethylcarbamoyl Chloride

This method involves the reaction of an amine with a carbamoyl chloride, a common strategy for urea synthesis.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 1-naphthylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent like THF or DCM.

-

Reagent Addition: Cool the solution to 0 °C and add N,N-dimethylcarbamoyl chloride (1.05 eq) dropwise.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine hydrochloride salt. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Diagram of Synthetic Pathway 2:

Caption: Synthesis from 1-Naphthylamine.

Potential Applications in Organic Synthesis

While direct applications are not well-documented, the structure of this compound allows for reasoned speculation on its potential uses.

Intermediate in Medicinal Chemistry and Agrochemicals

Many N-aryl ureas exhibit biological activity. For instance, compounds like Fenuron (1,1-dimethyl-3-phenylurea) and Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known herbicides. The naphthalene moiety is also a common scaffold in pharmaceuticals. Therefore, this compound could serve as a key intermediate or a candidate molecule in the discovery of new bioactive compounds.

Potential Workflow for Bioactive Compound Discovery:

Caption: Drug Discovery Workflow.

Ligand in Homogeneous Catalysis

Urea derivatives can act as ligands for transition metals. For example, N,N'-dimethylurea has been shown to be an effective ligand in copper-catalyzed Chan-Lam N-arylation reactions. The nitrogen and oxygen atoms of the urea moiety in this compound could potentially coordinate with metal centers, and the bulky naphthalene group could influence the steric and electronic properties of the resulting catalyst.

Table 1: Potential Catalytic Applications

| Reaction Type | Potential Role of this compound | Metal Catalyst |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Ancillary ligand to stabilize the active catalytic species and influence selectivity. | Palladium, Copper, Nickel |

| C-H Activation | Directing group or ligand to facilitate the functionalization of C-H bonds. | Rhodium, Ruthenium, Palladium |

Building Block for Supramolecular Chemistry

The urea functional group is a well-known hydrogen bond donor and acceptor, capable of forming predictable self-assembling structures. The presence of the large, flat naphthalene surface allows for potential π-π stacking interactions. This combination of hydrogen bonding and π-stacking capabilities makes this compound a potential building block for the construction of supramolecular assemblies, such as gels, liquid crystals, or functional materials.

Conclusion

While this compound is not a commonly cited reagent or catalyst in the existing chemical literature, its synthesis is straightforward from readily available starting materials. Based on the known chemistry of related N-aryl-N',N'-dimethylureas and naphthalene-containing compounds, it holds potential as an intermediate in the development of new bioactive molecules, as a ligand in transition metal catalysis, and as a building block in materials and supramolecular chemistry. Further research is required to explore and validate these potential applications.

Application Notes and Protocols for 1,1-Dimethyl-3-naphthalen-1-ylurea in Pharmaceutical Research

Note to the Reader: Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, there is a significant lack of available information on the specific compound 1,1-Dimethyl-3-naphthalen-1-ylurea for applications in pharmaceutical research. No detailed experimental protocols, quantitative biological data, or established signaling pathways associated with this molecule could be identified.

The following sections provide a general framework for how such a compound might be investigated based on the properties of related urea and naphthalene-containing molecules. This information is intended to be illustrative and does not represent established data for this compound.

Compound Profile

This section would typically summarize the known chemical and biological properties of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O | PubChem |

| Molecular Weight | 214.26 g/mol | PubChem |

| IUPAC Name | 1,1-dimethyl-3-(naphthalen-1-yl)urea | PubChem |

| CAS Number | 23375-33-9 | PubChem |

| Structure |  | PubChem |

| Known Biological Targets | Not Available | - |

| IC₅₀/EC₅₀ Values | Not Available | - |

Hypothetical Pharmaceutical Research Applications

Based on the general bioactivity of urea and naphthalene-containing compounds, this compound could be hypothetically investigated in the following areas:

-

Oncology: Many urea derivatives are known to be potent kinase inhibitors. This compound could be screened against a panel of cancer-related kinases.

-

Inflammation: Some naphthalene derivatives have demonstrated anti-inflammatory properties. The compound could be tested in cellular models of inflammation, measuring markers like cytokine release.

-

Infectious Diseases: The scaffold could be explored for antibacterial or antiviral activity.

Illustrative Experimental Protocols

The following are generalized protocols that would be adapted to investigate a novel compound like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay

This protocol is a generic example of how to test for kinase inhibition.

Materials:

-

Recombinant kinase (e.g., EGFR, BRAF)

-

Kinase substrate (peptide)

-

ATP

-

This compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Add kinase, substrate, and the test compound to the wells of a 384-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the detection reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Hypothetical Signaling Pathway and Workflow Diagrams

As no specific signaling pathways are known for this compound, the following diagrams illustrate a generic drug discovery workflow and a hypothetical kinase inhibition pathway.

Caption: A generalized workflow for drug discovery.

Caption: A hypothetical mechanism of kinase inhibition.

Investigating the Anticancer Potential of 1,1-Dimethyl-3-naphthalen-1-ylurea: Application Notes and Protocols

Disclaimer: As of the current date, specific studies detailing the anticancer properties of 1,1-Dimethyl-3-naphthalen-1-ylurea are not extensively available in the public domain. However, the broader class of naphthalene and urea derivatives has shown significant promise in anticancer research.[1][2] This document provides a generalized framework of application notes and protocols based on methodologies commonly used for evaluating similar naphthalene-based compounds. These guidelines are intended to serve as a starting point for researchers investigating the potential of this compound as an anticancer agent.

General Application Notes for Naphthalene-Based Compounds

Naphthalene derivatives are a class of compounds recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[3][4] The urea moiety is also a key feature in several approved anticancer drugs, often acting as a kinase inhibitor.[1] The combination of a naphthalene ring and a urea functional group in this compound suggests its potential as a subject for anticancer investigation.

Quantitative Data on Anticancer Activity of Naphthalene Derivatives

The following table summarizes the cytotoxic activities of various naphthalene derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of new compounds like this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 | --INVALID-LINK-- |

| Naphthalene-substituted triazole spirodienones | HeLa | 0.07 - 0.72 | --INVALID-LINK-- |

| Naphthalene-substituted triazole spirodienones | A549 | 0.08 - 2.00 | --INVALID-LINK-- |

| Naphthalene substituted benzimidazole derivatives | Various | 0.078 - 0.625 | --INVALID-LINK-- |

| 1,8-naphthalimide-1,2,3-triazole derivative (5e) | H1975 | 16.56 | --INVALID-LINK-- |

| Naphthalene-1,4-dione analogue (imidazole derivative) | Cancer cells | 6.4 | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method for determining the cytotoxic effects of a test compound on cancer cell lines.

1. Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

This compound (test compound)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Culture the selected cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.

-

Incubate the plates for 16-24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations

Signaling Pathway Diagram

Many naphthalene derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The MAPK/ERK pathway is a common target.

Caption: Hypothetical targeting of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial screening and investigation of a novel compound for its anticancer properties.

Caption: General workflow for anticancer drug screening.

References

- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 1,1-Dimethyl-3-naphthalen-1-ylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-3-naphthalen-1-ylurea is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control processes. Due to a lack of specific validated methods for this compound in publicly available literature, this document provides detailed application notes and protocols based on established analytical techniques for structurally similar compounds, such as aryl ureas and naphthalene derivatives. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for quantifying higher concentrations of the analyte. The naphthalene moiety of the target compound is expected to have a strong UV absorbance, making this a viable detection method.

-